molecular formula C10H9BrO4 B161365 2-[4-(2-bromoacetyl)phenoxy]acetic Acid CAS No. 29936-81-0

2-[4-(2-bromoacetyl)phenoxy]acetic Acid

Cat. No. B161365
CAS RN: 29936-81-0
M. Wt: 273.08 g/mol
InChI Key: RLSUZPAAQRBGTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-[4-(2-bromoacetyl)phenoxy]acetic Acid” involves several steps. One method involves starting with phenol and chloroacetic acid in the presence of a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group, allowing for nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .

Scientific Research Applications

Synthesis and Biological Screening

A study by Dahiya, Pathak, and Kaur (2008) discussed the synthesis of 2-(4-bromo-2-formyl-phenoxy)acetyl amino acid and peptide analogs, a related compound to 2-[4-(2-bromoacetyl)phenoxy]acetic Acid. These compounds exhibited potent bioactivity against various bacteria and fungi, highlighting their potential in antimicrobial applications (Dahiya, Pathak, & Kaur, 2008).

Analytical Chemistry and Environmental Studies

Fujita et al. (2001) employed an analytical approach combining chemical derivatization and mass spectrometry for characterizing a bacterial metabolite of 2-bromooctylphenoxy acetic acid, a structurally similar compound. This study underscores the relevance of 2-[4-(2-bromoacetyl)phenoxy]acetic Acid in environmental analytical chemistry (Fujita et al., 2001).

Synthesis and Characterization of Derivatives

Radu et al. (2002) prepared new 4-(phenylazo)phenoxy acetic acids, demonstrating the versatility of phenoxy acetic acid derivatives in synthesizing physiologically active compounds. This research could be relevant for the synthesis of derivatives of 2-[4-(2-bromoacetyl)phenoxy]acetic Acid (Radu et al., 2002).

Application in Liposome Coupling

Frisch, Boeckler, and Schuber (1996) described the synthesis of various heterobifunctional reagents, including compounds related to 2-[4-(2-bromoacetyl)phenoxy]acetic Acid. These reagents were used for coupling peptides to liposomes, indicating potential applications in drug delivery systems (Frisch, Boeckler, & Schuber, 1996).

properties

IUPAC Name

2-[4-(2-bromoacetyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSUZPAAQRBGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-bromoacetyl)phenoxy]acetic Acid

Synthesis routes and methods

Procedure details

2-(4-acetylphenoxy)acetic acid (2.81 g, 14.5 mmol) was dissolved in acetic acid (100 mL) and treated with bromine (740 μL, 14.5 mmol) and stirred 48 hours. Bromine (370 mL, 7.25 mmol) was added and solution was stirred for an additional 16 hours. Volatiles were removed under reduced pressure to provide a brown solid which was titurated with diethyl ether to provide 2-(4-(2-bromoacetyl)phenoxy)acetic acid (1.82 g) as a light brown solid.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
740 μL
Type
reactant
Reaction Step Two
Quantity
370 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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